molecular formula C15H13Cl2FO4S B2567839 1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol CAS No. 478079-78-6

1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol

Cat. No. B2567839
CAS RN: 478079-78-6
M. Wt: 379.22
InChI Key: DXZBUWJXCHOEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol”, the linear formula is C24H16Cl2O5S2. It has a molecular weight of 519.426 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. For “1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol”, the molecular weight is 519.426 . No further physical or chemical properties are available.

Scientific Research Applications

Environmental Fate and Effects of Phenoxy Herbicides

A comprehensive review of sorption experiments on 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides highlights their interaction with soil, organic matter, and minerals. The study compiled a database of soil-water distribution coefficients and characterized the soils and solutions used in experiments. It was found that the sorption of 2,4-D can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides, suggesting these components as relevant sorbents for phenoxy herbicides (Werner et al., 2012).

Environmental and Health Impacts of Fluoroalkylether Substances

Analysis of fluoroalkylether compounds (ether-PFAS), including F-53B, Gen-X, and ADONA, reveals concerns over their persistent, bioaccumulative, and toxic properties. Monitoring activities conducted from 2015 to 2019 aimed to bridge knowledge gaps on their environmental fate and effects, comparing them with legacy PFAS such as PFOA and PFOS. The review discusses structures, occurrences, and potential research avenues for understanding the environmental and health impacts of these substances (Munoz et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

A review focusing on the environmental biodegradability of polyfluoroalkyl chemicals, including their potential to degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), highlights the importance of microbial degradation. The review evaluates methodologies, experimental setups, and the quantitative and qualitative relationships between precursors and degradation products, identifying gaps in knowledge and suggesting future research directions (Liu & Avendaño, 2013).

Treatment of Pesticide Industry Wastewater

Research on treating wastewater from the pesticide production industry, containing various toxic pollutants including chlorophenols, discusses the effectiveness of biological processes and granular activated carbon in removing these contaminants. This study highlights the importance of evaluating these treatment processes experimentally to determine their efficiency and cost-effectiveness (Goodwin et al., 2018).

properties

IUPAC Name

1-(2-chloro-4-fluorophenoxy)-3-(4-chlorophenyl)sulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FO4S/c16-10-1-4-13(5-2-10)23(20,21)9-12(19)8-22-15-6-3-11(18)7-14(15)17/h1-7,12,19H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZBUWJXCHOEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol

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